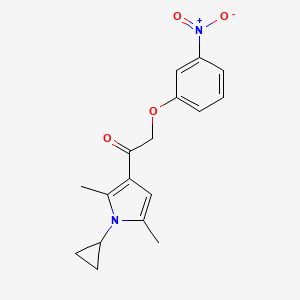![molecular formula C13H16N2OS B14153247 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine CAS No. 15850-33-6](/img/structure/B14153247.png)
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 4-(2-Methylpropoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including gout and hyperuricemia.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in the case of its use as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the blood, which is beneficial for the treatment of gout .
Comparación Con Compuestos Similares
Similar Compounds
Febuxostat: A well-known xanthine oxidase inhibitor with a similar thiazole structure.
Allopurinol: Another xanthine oxidase inhibitor, though structurally different from thiazole derivatives
Uniqueness
4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high specificity makes it a valuable compound for therapeutic applications .
Propiedades
Número CAS |
15850-33-6 |
|---|---|
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
4-[4-(2-methylpropoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |
Clave InChI |
UTZAKHWRVMPTNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
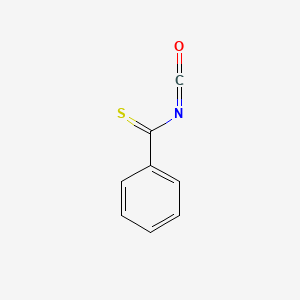
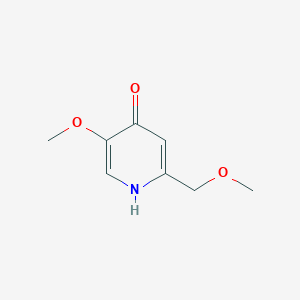
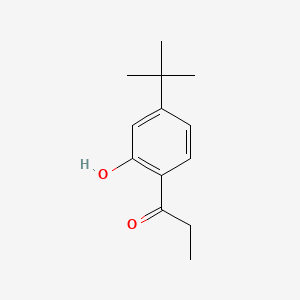
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
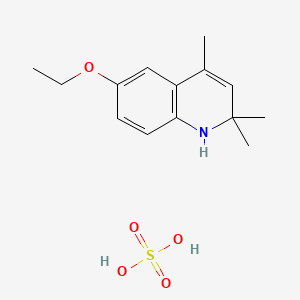
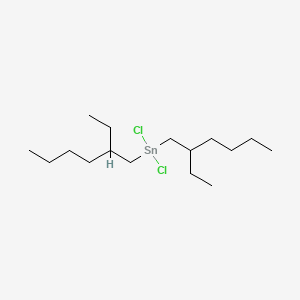
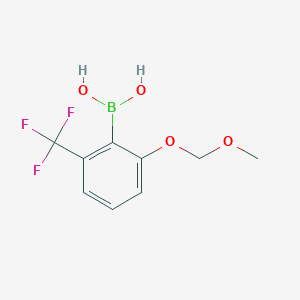
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
